molecular formula C44H28ClMnN4O12S4 B13428387 manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride

manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride

Cat. No.: B13428387
M. Wt: 1023.4 g/mol
InChI Key: WMITXTXHDITCGT-UHFFFAOYSA-M
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Description

Manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride is a complex compound that belongs to the family of metalloporphyrins. These compounds are known for their unique chemical properties and have been extensively studied for their potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a manganese ion coordinated to a porphyrin ring, which is further substituted with sulfophenyl groups and benzenesulfonate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride typically involves the following steps:

    Preparation of the Porphyrin Ligand: The porphyrin ligand is synthesized by condensing pyrrole with an aldehyde in the presence of an acid catalyst. The resulting porphyrin is then sulfonated to introduce the sulfophenyl groups.

    Metalation: The sulfonated porphyrin is then reacted with a manganese salt, such as manganese chloride, under controlled conditions to form the manganese(3+) complex.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The process would require optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, to ensure high yield and purity. Additionally, industrial production would involve stringent quality control measures to ensure consistency and reproducibility of the final product.

Chemical Reactions Analysis

Types of Reactions

Manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The manganese center can undergo oxidation reactions, where it is oxidized to higher oxidation states.

    Reduction: The compound can also undergo reduction reactions, where the manganese center is reduced to lower oxidation states.

    Substitution: The porphyrin ring can undergo substitution reactions, where the sulfophenyl groups can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may result in the formation of higher oxidation state manganese complexes, while reduction reactions may yield lower oxidation state complexes.

Scientific Research Applications

Manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a catalyst in various chemical reactions, including oxidation and reduction reactions. It is also used in the study of electron transfer processes and coordination chemistry.

    Biology: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress. It is also used in the study of enzyme mimetics and metalloproteins.

    Medicine: The compound is investigated for its potential use in photodynamic therapy, where it can be used as a photosensitizer to generate reactive oxygen species for the treatment of cancer.

    Industry: The compound is used in the development of sensors and diagnostic tools, particularly for the detection of metal ions and other analytes.

Mechanism of Action

The mechanism of action of manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride involves its ability to undergo redox reactions. The manganese center can cycle between different oxidation states, allowing it to participate in electron transfer processes. This redox cycling is crucial for its catalytic activity and its ability to generate reactive oxygen species. The compound can also interact with various molecular targets, including enzymes and proteins, through coordination and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    Manganese(III) 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine chloride tetrakis(methochloride): This compound is similar in structure but has pyridyl groups instead of sulfophenyl groups.

    Manganese(III) 5,10,15,20-tetrakis(4-benzoic acid)porphyrin: This compound has benzoic acid groups instead of sulfophenyl groups.

    Manganese(III) 5,10,15,20-tetraphenylporphyrin: This compound has phenyl groups instead of sulfophenyl groups.

Uniqueness

Manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride is unique due to the presence of sulfophenyl groups, which enhance its solubility in water and its ability to interact with biological molecules. This makes it particularly useful in biological and medical applications, where water solubility and biocompatibility are important.

Properties

Molecular Formula

C44H28ClMnN4O12S4

Molecular Weight

1023.4 g/mol

IUPAC Name

manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride

InChI

InChI=1S/C44H28N4O12S4.ClH.Mn/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);1H;/q-2;;+3/p-1

InChI Key

WMITXTXHDITCGT-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C9=CC=C(C=C9)S(=O)(=O)[O-])[N-]3)S(=O)(=O)O.Cl.[Mn+3]

Origin of Product

United States

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